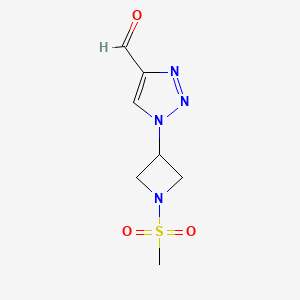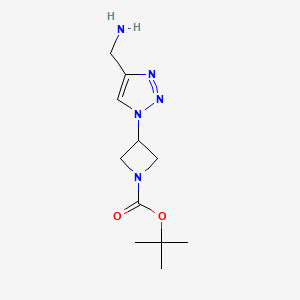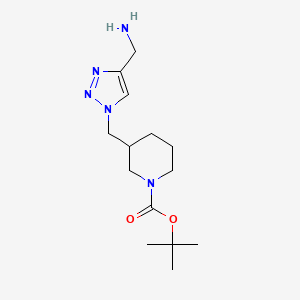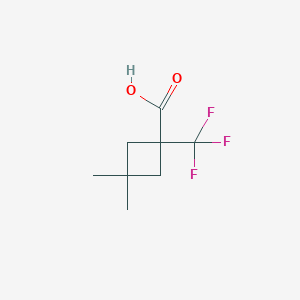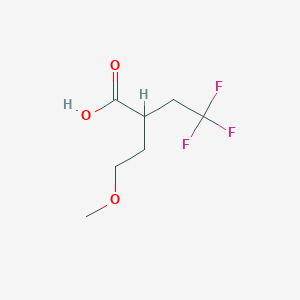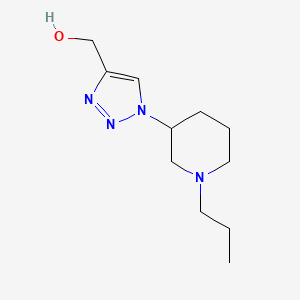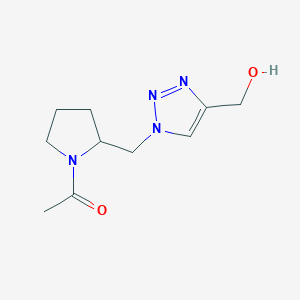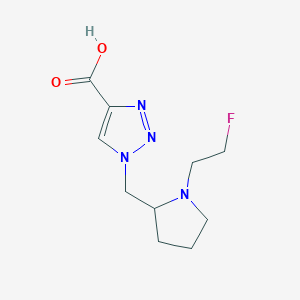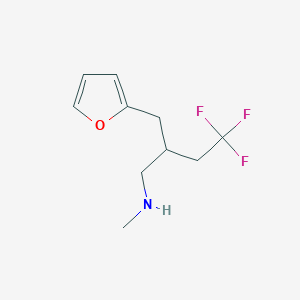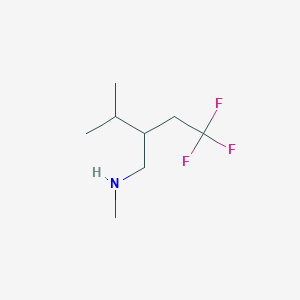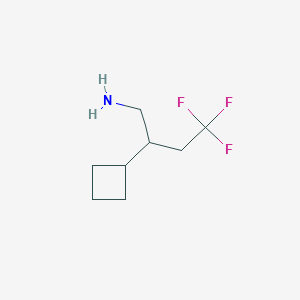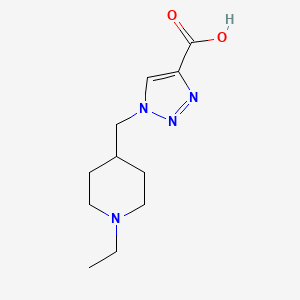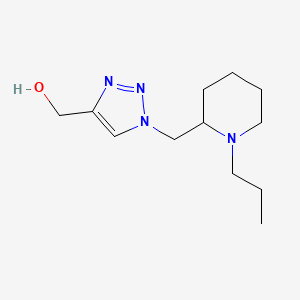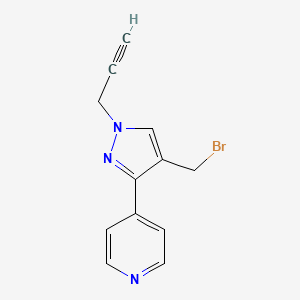
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The bromomethyl group is a carbon atom bonded to a bromine atom and the prop-2-yn-1-yl group contains a triple bond.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings. The bromomethyl and prop-2-yn-1-yl groups could then be added through substitution reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of the pyrazole and pyridine rings in the compound suggests that it could exhibit aromaticity, which is a property associated with increased stability. The bromomethyl group is a good leaving group, which could make the compound reactive in substitution reactions. The prop-2-yn-1-yl group contains a triple bond, which could participate in addition reactions.Chemical Reactions Analysis
As mentioned above, the bromomethyl group could make the compound reactive in substitution reactions, and the triple bond in the prop-2-yn-1-yl group could participate in addition reactions. The compound could also undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar pyrazole and pyridine rings could make the compound somewhat soluble in polar solvents. The compound could also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system of pi electrons in the aromatic rings.Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
A significant application involves the synthesis and characterization of complex molecules. For instance, compounds related to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been utilized in the preparation of time-resolved fluorescence immunoassay (TRFIA) chelates intermediates, demonstrating the crucial role of these compounds in biochemical assays and diagnostics (Pang Li-hua, 2009). Moreover, the creation of back-to-back ligands for metal-binding domains showcases the application in developing new materials and catalysts (Clare A. Tovee et al., 2010).
Photophysics and Photochemistry
These compounds also find applications in photophysics and photochemistry, where their behavior under light irradiation is studied. Research on 2-(1H-pyrazol-5-yl)pyridines and derivatives has provided insight into photoinduced tautomerization processes, essential for understanding molecular switches and sensors (V. Vetokhina et al., 2012).
Development of Novel Heterocyclic Systems
The exploration of heterocyclic systems derived from these compounds is a significant area of research, contributing to the development of new pharmaceuticals and functional materials. Studies have focused on the synthesis of heterocyclic systems showing potential cytotoxic activity against diverse tumor cell lines, highlighting the medicinal chemistry applications of these compounds (Aladdin M. Srour et al., 2018).
Coordination Chemistry and Catalysis
In coordination chemistry, compounds structurally related to 4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been employed as ligands to construct polynuclear complexes, indicating their utility in fabricating materials with unique magnetic and electronic properties (Qiao-Hua Wei et al., 2008).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with the compound. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.
Orientations Futures
The potential applications and future directions for research on this compound would depend on its properties and reactivity. It could be of interest in the field of medicinal chemistry if it exhibits biological activity. Alternatively, it could be used as a building block in the synthesis of more complex molecules.
Propriétés
IUPAC Name |
4-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-9-11(8-13)12(15-16)10-3-5-14-6-4-10/h1,3-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXCKLGPGYEJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



